![molecular formula C20H14ClN7O2 B2997852 N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide CAS No. 1005952-23-7](/img/structure/B2997852.png)
N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to the class of organic compounds known as heterocyclic pyrimidine scaffolds . Heterocyclic compounds offer a high degree of structural diversity and have proven to be broadly and economically useful as therapeutic agents .
Synthesis Analysis
The synthesis of similar compounds involves heating under reflux with appropriate amines dissolved in isopropanol . The mixtures are refluxed for 12–48 hours, allowed to reach room temperature, and water is added to precipitate out the products .Chemical Reactions Analysis
The chemical reactions involving similar compounds are complex and involve multiple steps. For instance, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are determined by their structure. For instance, all the potent compounds from a series of pyrimidine derivatives have a ClogP value less than 4 and a molecular weight less than 400, thus likely to maintain drug-likeness during lead optimization .Wissenschaftliche Forschungsanwendungen
Cancer Treatment
This compound has shown potential in cancer treatment due to its ability to inhibit specific enzymes that stimulate the proliferation of malignant cells. It has been demonstrated to have good preclinical drug metabolism and pharmacokinetics (DMPK) properties, showing pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo, as well as inhibition of tumor growth in a breast cancer xenograft model .
Antibacterial Activity
A series of novel 1,3-thiazolidine pyrimidine derivatives, which include the compound , have been developed and tested for their antibacterial activity against a variety of bacterial strains such as Escherichia coli, Staphylococcus aureus, and others .
Antileishmanial and Antimalarial Evaluation
The compound has been evaluated for its antileishmanial and antimalarial activities. A molecular simulation study justified its potent in vitro antipromastigote activity, characterized by a desirable fitting pattern in the active site with lower binding free energy .
CDK2 Inhibition for Cancer Treatment
CDK2 inhibition is an appealing target for cancer treatment that selectively targets tumor cells. The compound features a pyrazolo[3,4-d]pyrimidine scaffold that has been designed to inhibit CDK2 effectively .
Antitumor Applications
The compound’s pyrazolopyrimidine moiety is used in the design of many pharmaceutical compounds with various medicinal applications including antitumor activities .
Anti-Alzheimer’s Disease
The pyrazolopyrimidine nucleus is also involved in the design of compounds with anti-Alzheimer’s disease applications due to its diverse medicinal properties .
Anti-Inflammatory and Antioxidant Applications
Additionally, this nucleus has anti-inflammatory and antioxidant applications, expanding the potential therapeutic uses of compounds containing this moiety .
Anticancer Activity Against Various Cancer Cell Lines
New heterocyclic derivatives containing the pyrazolo[3,4-d]pyrimidine linkage have been synthesized and tested for their in-vitro anticancer activity against various cancer cell lines, demonstrating the broad potential of this compound in cancer research .
Wirkmechanismus
Target of Action
The primary target of this compound is the Akt kinase , also known as Protein Kinase B (PKB) . Akt kinases play a crucial role in cellular signaling, promoting cell proliferation and survival .
Mode of Action
The compound acts as an ATP-competitive inhibitor of Akt kinases . It binds to the ATP-binding site of the kinase, preventing the phosphorylation of Akt and downstream biomarkers . This inhibition disrupts the normal signaling within cells, leading to changes in cell proliferation and survival .
Biochemical Pathways
The compound affects the phosphatidylinositol-3 kinase (PI3K)-Akt-mTOR pathway . This pathway is involved in many cellular activities, including growth, differentiation, metabolism, adhesion, motility, and death . By inhibiting Akt, the compound disrupts this pathway, affecting these cellular activities .
Pharmacokinetics
The compound has demonstrated good preclinical drug metabolism and pharmacokinetics (DMPK) properties . After oral dosing, it shows pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo . .
Result of Action
The inhibition of Akt by the compound leads to a decrease in cell proliferation and an increase in cell death . In preclinical studies, it has shown the ability to inhibit tumor growth in a breast cancer xenograft model .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN7O2/c1-12-9-17(25-20(29)16-3-2-8-30-16)28(26-12)19-15-10-24-27(18(15)22-11-23-19)14-6-4-13(21)5-7-14/h2-11H,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCQJSGOBNWEQHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=CO2)C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-[(3-Cyanophenyl)methyl]piperidin-4-yl]prop-2-enamide](/img/structure/B2997769.png)
![Methyl [(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetate](/img/structure/B2997770.png)
![4-cyano-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2997771.png)
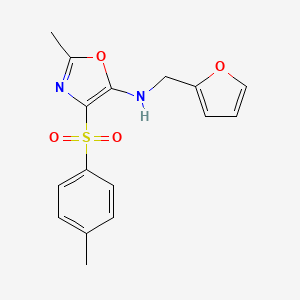
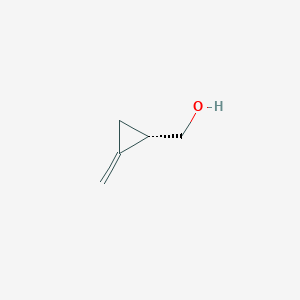
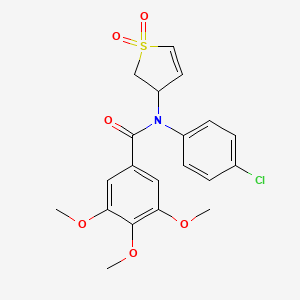

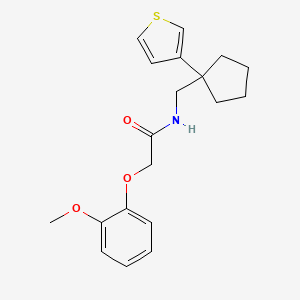
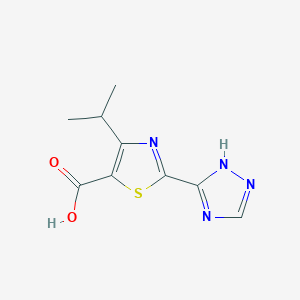

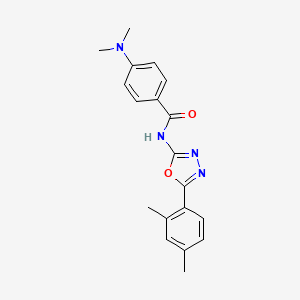
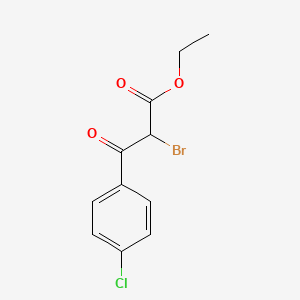
![ethyl 2-[[2-[1-[2-[(3,5-dimethylbenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2997791.png)
![2-(([2,3'-Bifuran]-5-ylmethyl)amino)-2-oxoethyl acetate](/img/structure/B2997792.png)